molecular formula C12H20N2O4 B13182815 tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B13182815
M. Wt: 256.30 g/mol
InChI Key: JBFCZIGPURZWAI-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O4. It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Functional Groups: Functional groups such as tert-butyl ester and oxo groups are introduced through selective reactions, including esterification and oxidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is primarily used in research, industrial-scale production methods would involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can be employed to replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industrial Applications: In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting biological functions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

tert-butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C12H20N2O4/c1-11(2,3)18-10(16)14-7-5-12(8-14)4-6-13-9(15)17-12/h4-8H2,1-3H3,(H,13,15)

InChI Key

JBFCZIGPURZWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)O2

Origin of Product

United States

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